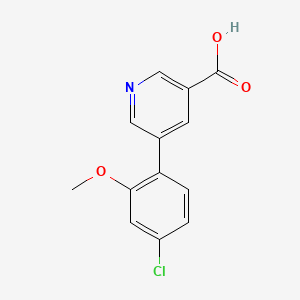

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione, also known as 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione, is a useful research compound. Its molecular formula is C20H21F6N3O2 and its molecular weight is 449.397. The purity is usually 95%.

BenchChem offers high-quality 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Hydrogenation: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine acts as a ligand in rhodium-catalyzed asymmetric hydrogenation reactions. These reactions are essential for synthesizing chiral compounds with high enantioselectivity .

Palladium-Catalyzed Allylation Reactions: The compound participates in palladium-catalyzed stereoselective allylation reactions. These processes enable the construction of complex organic molecules with specific stereochemistry .

Enantioselective Hydrogenations: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine-based catalysts facilitate enantioselective hydrogenations, allowing the preparation of optically active compounds .

Organic Synthesis

The compound’s unique structure makes it useful in organic synthesis. Researchers employ it to create complex molecules with specific functional groups. Some notable applications include:

Building Block Synthesis: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine contributes to the assembly of intricate organic frameworks. Its reactivity allows for the formation of new carbon-carbon bonds .

Functional Group Transformations: Researchers use this compound to modify functional groups within organic molecules. It can participate in reactions such as nucleophilic substitutions and cross-coupling reactions .

Materials Science

The compound’s unique properties extend to materials science applications:

Organic Semiconductors: Tris[3,5-bis(trifluoromethyl)phenyl]phosphine-containing materials may find use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .

Luminescent Materials: Its π-conjugated system contributes to luminescence. Researchers explore its potential in designing new luminescent materials .

Coordination Chemistry

Tris[3,5-bis(trifluoromethyl)phenyl]phosphine participates in coordination chemistry:

- Metal Complexes : As a ligand, it forms stable complexes with transition metals. These complexes serve as catalysts, sensors, and materials .

Medicinal Chemistry

While not as extensively explored, the compound’s unique structure may inspire applications in medicinal chemistry:

- Drug Design : Researchers investigate its potential as a scaffold for designing novel drug candidates. Its stability and electronic properties make it an interesting starting point .

Conclusion

Tris [3,5-bis (trifluoromethyl)phenyl]phosphine, Thermo Scientific Chemicals

properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-14,27-28H,3-6H2,1-2H3/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXCDABMANNFAA-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)